

Raltegravir potassium comparative replication capacity resistant strains

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Compound Focus: Raltegravir Potassium

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Comparative Replication Capacity and Drug Susceptibility

The table below summarizes key experimental data on the replication capacity of raltegravir-resistant mutants and their susceptibility to integrase inhibitors, primarily from a 2014 study that used **human primary monocyte-derived macrophages (MDMs), peripheral blood mononuclear cells (PBMCs), and C8166 T lymphocytic cells** [1].

Virus Strain	Replication Capacity (% of Wild-Type)	Dolutegravir Fold-Change in Resistance	Raltegravir Fold-Change in Resistance
Wild-Type	100% (Reference)	Reference (1.0)	Reference (1.0)
N155H	Strongly reduced [1]	0.1 - 1.4 [1]	0.1 - 10.3 [1]
Y143C	Strongly reduced [1]	0.1 - 1.4 [1]	0.1 - 10.3 [1]
N155H + Y143C	0.1% - 2.5% [1]	0.6 (in C8166 cells) [1]	Information missing

Virus Strain	Replication Capacity (% of Wild-Type)	Dolutegravir Fold-Change in Resistance	Raltegravir Fold-Change in Resistance
G140S + Q148H	0.1% - 2.5% [1]	2.1 (in C8166 cells) [1]	Information missing
Q148R	Information missing	Information missing	14-fold (in HIV-2) [2]

Detailed Experimental Protocols

The comparative data presented are derived from robust cell culture assays. Here is a detailed breakdown of the key methodologies used in the cited research.

Protocol for Assessing Replication Capacity and Drug Susceptibility

This methodology is central to the data provided in [1].

- Cell Models:** The study used three human primary cell systems: **monocyte-derived macrophages (MDMs)**, **peripheral blood lymphocytes (PBLs)**, and the **C8166 T-cell line** [1].
- Virus Strains:** Recombinant viruses were generated, including wild-type HIV-1 and isogenic mutants containing specific integrase resistance mutations (**N155H**, **Y143C**, **N155H+Y143C**, **G140S+Q148H**) [1].
- Infection and Drug Exposure:** Cells were infected with the different virus strains. The inhibitors (raltegravir or dolutegravir) were added at the time of infection, and their activity was measured by quantifying the production of the p24 viral antigen after several days [1].
- Data Analysis:** The **50% and 90% effective concentration (EC50 and EC90)** values were calculated to determine the potency of each drug. The **fold-change in resistance** was calculated by comparing the EC50 of the mutant virus to the EC50 of the wild-type virus in the same experiment [1].

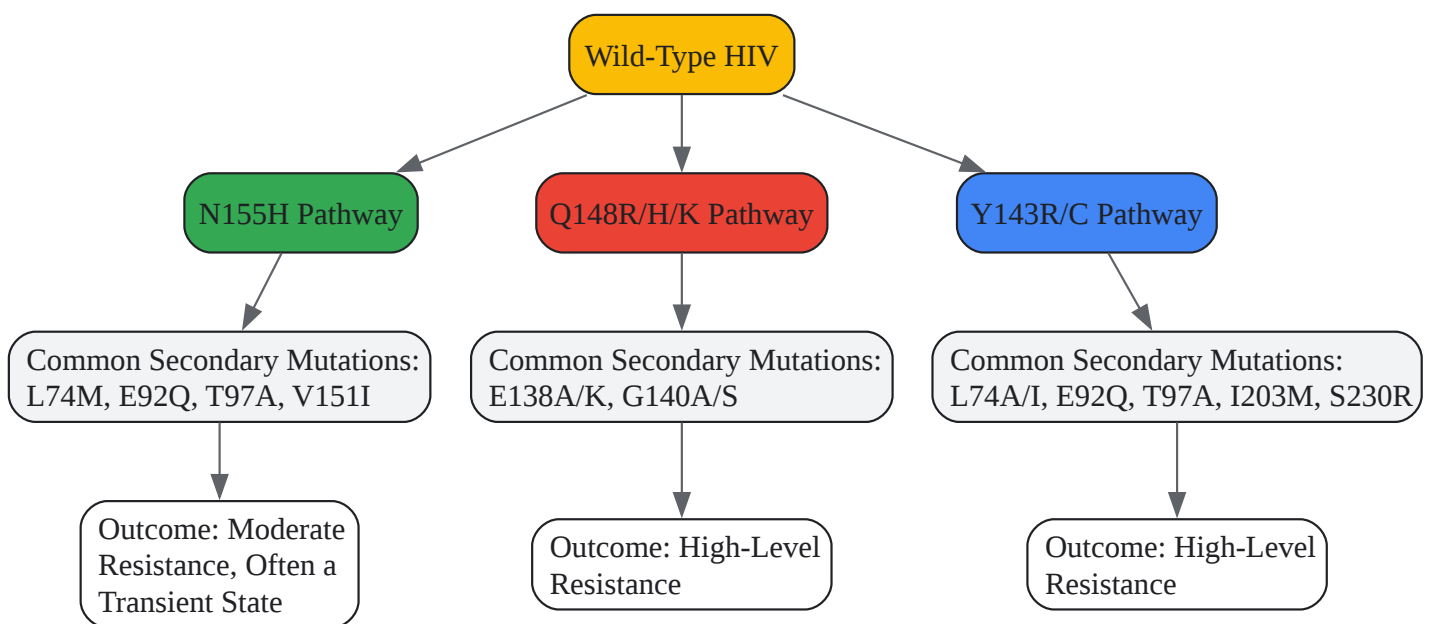
Protocol for Phenotypic Resistance Testing via Site-Directed Mutagenesis

This method, used in [2], is standard for confirming the contribution of specific mutations to resistance.

- **Mutagenesis:** Specific mutations (e.g., **Q148R**, **N155H**) were introduced into an HIV-2 molecular clone using site-directed mutagenesis [2].
- **Virus Production:** The mutant plasmids were then used to produce recombinant viral particles [2].
- **Susceptibility Assay:** The susceptibility of these engineered mutant viruses to raltegravir was tested in **single-cycle infection assays**. This involves measuring the inhibition of viral replication in the presence of a drug concentration gradient to determine the EC50 value [2].
- **Replication Capacity:** The ability of the mutant virus to replicate compared to the wild-type virus was also assessed in these assays [2].

Resistance Pathways and Molecular Mechanisms

Resistance to Raltegravir primarily evolves through three distinct, mutually exclusive genetic pathways within the HIV integrase gene [3].



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The **N155H pathway** often appears first but may be replaced by viruses from the **Q148** or **Y143 pathways**, which confer higher levels of resistance and may have their detrimental effects on viral fitness partially compensated by secondary mutations [3].

Comparative Effectiveness with Newer INSTIs

While raltegravir was a pioneering drug, its position has been contextualized by the development of newer INSTIs.

- **Potency and Genetic Barrier:** Raltegravir has a **lower genetic barrier to resistance** compared to later-generation INSTIs like dolutegravir and bictegravir [4]. This means that fewer mutations are required for the virus to develop resistance to raltegravir.
- **Clinical Effectiveness Data:** A large 2025 comparative study of treatment-naïve individuals in Mexico found that at 3 months, the probability of viral suppression was **69.8% for raltegravir-based regimens**, compared to **79.4% for bictegravir** and **78.5% for dolutegravir**. However, these differences became negligible after 12 months of treatment [5].

The experimental data clearly show that the reduced replication capacity of raltegravir-resistant strains creates a window of opportunity for more potent, later-generation integrase inhibitors like dolutegravir to maintain effective viral suppression.

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References

1. Comparative replication capacity of raltegravir-resistant ... [pubmed.ncbi.nlm.nih.gov]
2. Phenotypic Susceptibility of HIV-2 to Raltegravir - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]
3. HIV resistance to raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
4. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy ... [pmc.ncbi.nlm.nih.gov]
5. Comparative effectiveness of bictegravir versus ... [sciencedirect.com]

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